2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materials
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Formation of the Core Structure: : The core structure can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors. This step often requires specific reaction conditions, such as elevated temperatures and the presence of catalysts .
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Introduction of Substituents: : The naphthyloxy and phenyl groups are introduced through substitution reactions. These reactions may involve the use of reagents like naphthol and phenyl halides under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Naphthol, phenyl halides, basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
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Biology: : It is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding .
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Medicine: : The compound shows promise as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases .
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Industry: : It is used in the development of new materials with specific properties, such as fluorescence and conductivity .
Mechanism of Action
The mechanism of action of 2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar core structures but different substituents.
1,2,4-Triazolo[1,5-c]pyrimidine: Compounds with a similar triazolo-pyrimidine core but varying functional groups.
Uniqueness
2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of naphthyloxy and phenyl groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H16N6O |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[4-(naphthalen-2-yloxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H16N6O/c1-2-4-18-11-19(10-9-16(18)3-1)30-13-15-5-7-17(8-6-15)21-26-23-20-12-25-27-22(20)24-14-29(23)28-21/h1-12,14H,13H2,(H,25,27) |
InChI Key |
QRBHLRSLLYNOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C4=NN5C=NC6=C(C5=N4)C=NN6 |
Origin of Product |
United States |
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